molecular formula C8H8N2S B13673364 N-Methylbenzo[d]isothiazol-6-amine

N-Methylbenzo[d]isothiazol-6-amine

Cat. No.: B13673364
M. Wt: 164.23 g/mol
InChI Key: NIILEHPXPMUSSF-UHFFFAOYSA-N
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Description

N-Methylbenzo[d]isothiazol-6-amine (CAS 161557-60-4) is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol. It is a solid substance that should be stored sealed in a dry environment at room temperature and kept in a dark place . As a benzisothiazole derivative, this compound belongs to a class of N-heterocycles recognized as privileged scaffolds in medicinal and agrochemical research. While specific biological data for this particular amine is not widely published in the available literature, analogous structures, especially benzothiazole and benzoxazole derivatives, have demonstrated significant pharmacological potential. For instance, the structurally similar N -methylbenzo[d]oxazol-2-amine has been identified as a promising anthelmintic candidate with low cytotoxicity, showing efficacy against parasitic nematodes . Furthermore, benzothiazole-appended molecular hybrids are actively investigated for their antidiabetic properties, acting as inhibitors of enzymes like α-amylase and α-glucosidase . The 2-aminobenzothiazole motif is also a key building block in the synthesis of novel compounds with pesticidal and insecticidal activities . The presence of the methylamino group at the 6-position makes this amine a valuable and versatile building block for organic synthesis and drug discovery efforts. Researchers can utilize it to develop new molecular hybrids or to explore structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-methyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3

InChI Key

NIILEHPXPMUSSF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Synthetic Methodologies for N Methylbenzo D Isothiazol 6 Amine

Retrosynthetic Analysis of N-Methylbenzo[d]isothiazol-6-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic pathways. The most straightforward disconnection is at the exocyclic carbon-nitrogen bond of the N-methylamino group. This leads to the key intermediate, 6-aminobenzo[d]isothiazole, and a methylating agent. This approach focuses on first constructing the heterocyclic core and then performing a functional group interconversion (FGI) via N-methylation.

Further disconnection of the 6-aminobenzo[d]isothiazole intermediate involves breaking the nitrogen-sulfur and carbon-sulfur bonds of the isothiazole (B42339) ring. This points towards precursors such as a appropriately substituted 2-halobenzonitrile or 2-mercaptobenzamide, where the amino group (or a precursor like a nitro group) is already present at the required position on the benzene (B151609) ring. This strategy of building the heterocyclic ring onto a pre-functionalized benzene derivative is a common and effective approach.

Classical Synthetic Routes to Benzo[d]isothiazole Derivatives

The synthesis of the benzo[d]isothiazole scaffold is a well-established field, with numerous methods developed for its construction. These methods typically involve the formation of the key N-S and C-S bonds through cyclization.

The formation of the benzo[d]isothiazole ring system is often achieved through the cyclization of aromatic precursors that contain both nitrogen and sulfur functionalities, or by introducing one of these elements during the reaction.

From 2-Mercaptobenzamides: A prominent method involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This reaction can be catalyzed by transition metals, such as Cu(I), under an oxygen atmosphere to facilitate the coupling of N-H and S-H bonds, forming the N-S bond. nih.gov Metal-free approaches have also been developed, for instance, using potassium bromide (KBr) as a catalyst with oxygen as the oxidant. nih.gov More recently, electrochemical methods have been employed for this transformation, offering a green and sustainable alternative to chemical oxidants. nih.gov

From o-Haloaryl Compounds: Another strategy starts with ortho-haloaromatic compounds. For example, 2-halobenzamides can undergo intermolecular reactions with sulfur sources like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a copper catalyst to build the isothiazole ring. nih.gov Similarly, 2-bromo-N-arylbenzimidamides react with sulfur powder under alkaline and aerobic conditions, catalyzed by copper salts, to yield benzo[d]isothiazoles. arkat-usa.org A one-pot synthesis from ortho-haloarylamidines and elemental sulfur through oxidative N-S/C-S bond formation has also been reported. arkat-usa.org

From 2-Fluorobenzonitriles: A relevant pathway to amino-substituted benzo[d]isothiazoles starts with a substituted 2-fluorobenzonitrile. A nucleophilic aromatic substitution reaction with sodium sulfide (B99878) introduces the sulfur atom, and the resulting intermediate is then treated with ammonia (B1221849) and sodium hypochlorite (B82951) to form the 3-aminobenzo[d]isothiazole core. arkat-usa.org

Starting MaterialReagents/CatalystProduct TypeReference
2-MercaptobenzamidesCu(I), O₂Benzo[d]isothiazol-3(2H)-one nih.gov
2-MercaptobenzamidesKBr, O₂Benzo[d]isothiazol-3(2H)-one nih.gov
2-HalobenzamidesSulfur Powder, CuClBenzo[d]isothiazol-3(2H)-one nih.gov
2-Bromo-N-arylbenzimidamidesSulfur Powder, Cu(II)Benzo[d]isothiazole arkat-usa.org
2-Fluoro-benzonitrile1. Na₂S 2. NH₃, NaOClBenzo[d]isothiazol-3-amine arkat-usa.org

Direct amination of an unactivated aromatic C-H bond on a pre-formed benzo[d]isothiazole ring is a challenging transformation. A more common and synthetically viable approach is to introduce the nitrogen functionality onto the benzene ring prior to the cyclization step. This can be achieved by using a starting material that already contains an amino group or a functional group that can be easily converted to an amine, such as a nitro group (via reduction) or an azide.

Once the amino-substituted benzo[d]isothiazole is formed, the subsequent step in the synthesis of the target molecule is the selective alkylation of the amino group. N-methylation is a fundamental transformation in organic synthesis, with numerous protocols available. acs.orgacs.org

Targeted Synthesis of this compound

The targeted synthesis of this compound would most logically proceed by first preparing 6-aminobenzo[d]isothiazole and then performing a selective N-methylation. The initial synthesis of the 6-amino core would follow one of the classical cyclization routes, starting from a 4-amino-substituted benzene precursor. The final N-methylation step is crucial and has been the subject of extensive research, particularly the development of catalytic systems that offer high efficiency and selectivity.

The N-methylation of aromatic amines has been optimized using various catalytic systems. A key strategy is the "borrowing hydrogen" methodology, where an alcohol like methanol (B129727) serves as an atom-economical C1 source. acs.orgacs.org

For instance, in the Copper hydride (CuH)-catalyzed N-methylation of amines using paraformaldehyde as the C1 source, reaction conditions have been systematically optimized. An initial screening might involve varying the solvent, the hydrosilane reducing agent, and the temperature. nih.gov Studies show that the choice of ligand, such as cyclic(alkyl)(amino)carbene (CAAC) or N-heterocyclic carbene (NHC), is crucial for catalytic activity, with CuCl alone providing very low yields. nih.gov

Table 2: Example of Reaction Condition Optimization for N-Methylation Based on a model reaction for the N-methylation of aniline.

EntryCatalyst (mol%)BaseC1 SourceTemperatureTime (h)Conversion/YieldReference
1Ir(I) Complex (1)Cs₂CO₃ (50 mol%)Methanol110 °C (383 K)5>30% Conversion acs.orgcsic.es
2Ir(I) Complex (0.1)Cs₂CO₃ (50 mol%)Methanol150 °C (423 K)->95% Yield acs.orgcsic.es
3(DPEPhos)RuCl₂PPh₃ (0.5)Cs₂CO₃ (50 mol%)Methanol140 °C12High Yield acs.org
4(CAAC)CuCl (5)NoneParaformaldehyde80 °C1894% Yield nih.gov

Several transition metal catalyst systems have been successfully employed for the N-methylation of aromatic amines, each with its own set of advantages and specific reaction conditions.

Iridium Catalysts: Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have proven to be highly effective for the selective mono-N-methylation of aromatic amines using methanol. acs.orgcsic.es These systems can operate at low catalyst loadings (as low as 0.1 mol%) with substoichiometric amounts of a base like cesium carbonate. acs.orgcsic.es The reaction proceeds via a borrowing hydrogen mechanism. acs.org

Ruthenium Catalysts: Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, also catalyze the N-methylation of amines with methanol under relatively weak base conditions. acs.org This system provides a new pathway for this transformation using an easily synthesized catalyst. acs.org Other ruthenium systems have been developed that use dimethyl carbonate as the C1 source in combination with molecular hydrogen as the reductant. rsc.org

Copper Catalysts: Copper hydride (CuH) catalysis offers a highly efficient method for N-methylation using paraformaldehyde and a hydrosilane reductant under mild conditions. nih.gov The reaction proceeds smoothly without the need for additives and is facilitated by carbene ligands. nih.gov

Table 3: Comparison of Catalyst Systems for N-Methylation of Aromatic Amines

Catalyst SystemC1 SourceReductantTypical ConditionsKey FeaturesReference
Iridium(I)-NHCMethanolMethanol (via borrowing H₂)110-150 °C, Cs₂CO₃High selectivity for mono-methylation, low catalyst loading. acs.orgcsic.es
Ruthenium(II)-PhosphineMethanolMethanol (via borrowing H₂)140 °C, Cs₂CO₃Effective under weak base conditions. acs.org
Ruthenium/TriphosDimethyl CarbonateH₂-Uses a green, non-toxic carbon source. rsc.org
Copper(I)-HydrideParaformaldehydePolymethylhydrosiloxane (PMHS)50-80 °C, no baseMild conditions, no additives required. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the reduction of waste, use of less hazardous substances, and increased energy efficiency, are increasingly being applied to the synthesis of nitrogen-containing heterocycles. rsc.orgnumberanalytics.commdpi.com While specific studies on the green synthesis of this compound are not extensively documented, general strategies developed for related heterocycles offer a blueprint for more sustainable production methods.

Key green chemistry strategies applicable to heterocyclic synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A shift towards greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) can significantly reduce environmental impact. numberanalytics.com For instance, a catalyst-free synthesis of annulated heterocyclic structures has been demonstrated using isopropanol (B130326) as a polar, microwave-absorbent co-solvent in water. nih.gov

Biocatalysis: Employing enzymes or whole-cell biocatalysts offers high selectivity and efficiency under mild reaction conditions, minimizing the need for harsh reagents and high energy consumption. numberanalytics.commdpi.com Biocatalysts like thiamine (B1217682) hydrochloride have been used for the solvent-free synthesis of 1,5-benzodiazepines, a strategy that could be explored for benzo[d]isothiazole synthesis. mdpi.com

Renewable Feedstocks: The use of biomass-derived starting materials is a cornerstone of sustainable chemistry. rsc.org Platform molecules derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural, can be converted into various primary amines and N-heterocycles, offering potential renewable pathways to precursors for this compound. rsc.orgacs.org

Energy Efficiency: Methodologies like microwave-assisted and ultrasound-mediated reactions can accelerate synthesis, often leading to higher yields in shorter times and under solvent-free conditions, thereby improving energy efficiency. mdpi.comnih.gov

These approaches represent a significant shift from conventional methods, aiming to produce valuable chemical compounds with minimal environmental footprint. rsc.org

Advanced Synthetic Strategies and Emerging Techniques

Recent advancements in synthetic organic chemistry have introduced powerful tools for the construction of complex heterocyclic scaffolds like benzo[d]isothiazole. These techniques offer novel pathways that can enhance efficiency, selectivity, and functional group tolerance.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient strategy for building benzo[d]isothiazole rings, as it avoids the need for pre-functionalized starting materials. arkat-usa.org A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. This method directly constructs the benzo[d]isothiazole core through C-H activation. arkat-usa.org

Another approach involves a palladium-catalyzed [4+1] annulation, which has been successfully applied to the synthesis of related benzo[d]isoxazoles and demonstrates the power of this strategy for creating five-membered heterocyclic rings fused to a benzene ring. rsc.org For benzo[d]isothiazolones, a related nickel-catalyzed method has been developed that utilizes a nano-nickel ferrite (B1171679) catalyst, which is inexpensive and can be reused for multiple runs. arkat-usa.org These transition-metal-catalyzed reactions represent a significant step forward in synthesizing complex heterocycles from simpler precursors. arkat-usa.org

Table 1: Comparison of C-H Functionalization Methods for Benzo[d]isothiazole & Related Scaffolds

Catalyst SystemScaffoldKey FeaturesReference
[Cp*Rh(MeCN)3][SbF6]2 / AgOAcBenzo[d]isothiazoleDirect C-H activation; uses elemental sulfur. arkat-usa.org
Palladium(II) Acetate (B1210297)Benzo[d]isoxazoleC-H activation/[4+1] annulation strategy. rsc.org
Nano-Nickel Ferrite (NNF)Benzo[d]isothiazoloneInexpensive, reusable catalyst; ligand-free conditions. arkat-usa.org

Photoredox Catalysis in Related Compound Synthesis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. beilstein-journals.org This strategy relies on a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates. beilstein-journals.org

In the context of related heterocycles, an efficient method for synthesizing 2-substituted benzothiazoles utilizes the photocatalyst [Ru(bpy)3Cl2]. elsevierpure.com The process involves an oxidative quenching cycle of the catalyst and uses molecular oxygen as a terminal oxidant, highlighting its green credentials. elsevierpure.com Similarly, dual photoredox-catalyzed reactions have been employed for C-H arylation of purines and intramolecular amination to form carbazoles, often using a combination of a photocatalyst and a co-catalyst like palladium. beilstein-journals.org

More recently, catalyst- and additive-free photochemical reactions have been developed. The arylative trifluoromethylation of enamides with 2-((trifluoromethyl)sulfonyl)benzo[d]thiazole proceeds via the formation of an electron-donor-acceptor (EDA) complex upon visible-light irradiation, offering a sustainable pathway to complex molecules. acs.orgacs.org These examples underscore the potential of photoredox catalysis for the synthesis of this compound, potentially enabling novel bond formations under mild, energy-efficient conditions.

Flow Chemistry Applications for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous intermediates, and improved scalability and reproducibility. researchgate.net

A multistep continuous-flow protocol has been successfully developed for the synthesis of condensed tricyclic benzothiazoles. researchgate.net This process integrates multiple reaction steps, including ring closures and a nitro group reduction, into a single, streamlined operation. The ability to access high-temperature and high-pressure reaction conditions in a controlled manner allows for transformations that are often difficult or unsafe in batch reactors. researchgate.net

Applying a similar telescoped continuous-flow approach to the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process. This would be particularly advantageous for multi-step syntheses, minimizing manual handling and purification of intermediates.

Scale-Up Considerations and Challenges in this compound Production

Transitioning a synthetic route for this compound from laboratory-scale to industrial production presents several significant challenges. The economic viability and environmental impact of the process become paramount.

Key Challenges Include:

Catalyst Cost and Recovery: Advanced synthetic methods, such as C-H functionalization, often rely on expensive and rare transition metals like rhodium and palladium. arkat-usa.org For large-scale production, the cost of these catalysts can be prohibitive. Therefore, developing protocols that use minimal catalyst loading or employ heterogeneous, recyclable catalysts, like the nano-nickel ferrite catalyst used for benzo[d]isothiazolones, is crucial. arkat-usa.org

Reagent Stoichiometry and Atom Economy: Syntheses that require stoichiometric amounts of expensive or hazardous reagents are less desirable for scale-up. Processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred to minimize waste.

Process Safety and Control: Reactions involving highly reactive intermediates, high pressures, or exothermic events require robust safety protocols and engineering controls. Converting a batch process to a continuous flow system can mitigate some of these risks by minimizing the volume of reactive material at any given time. researchgate.net

Capital Investment: Implementing advanced technologies like photoredox reactors or continuous flow systems requires significant initial capital investment. The long-term benefits in efficiency, safety, and product quality must justify these upfront costs.

Addressing these challenges is essential for the development of a commercially viable and sustainable manufacturing process for this compound.

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and structural elucidation data for the compound This compound could not be located.

Searches for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) data, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra, did not yield any results for this specific molecule. Similarly, information regarding dynamic NMR studies of this compound is not present in the surveyed resources.

Furthermore, no public records of High-Resolution Mass Spectrometry (HRMS) analysis, including fragmentation pathways or isotopic pattern interpretation for this compound, were found. While data exists for related compounds such as benzo[d]isothiazole and its various other derivatives, this information cannot be directly and accurately extrapolated to the N-methylated amine at the 6-position.

Consequently, the generation of a detailed article focusing on the spectroscopic and structural elucidation of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary primary scientific data.

Spectroscopic and Structural Elucidation of N Methylbenzo D Isothiazol 6 Amine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For N-Methylbenzo[d]isothiazol-6-amine, the spectra would be characterized by vibrations of the benzisothiazole ring system, the secondary amine group, and the methyl group.

The vibrational spectrum of this compound can be divided into several key regions corresponding to the stretching and bending vibrations of its constituent functional groups.

N-H Vibrations: As a secondary amine, a single, weak to medium intensity N-H stretching band is expected in the region of 3350-3310 cm⁻¹ orgchemboulder.com. This is in contrast to primary amines which exhibit two bands in this region orgchemboulder.comwpmucdn.com. A broad N-H wagging vibration may also be observed in the 910-665 cm⁻¹ range orgchemboulder.com.

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring of the benzisothiazole core are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group would be observed in the 2975-2850 cm⁻¹ region.

C=C and C=N Vibrations: The aromatic C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The C=N stretching vibration of the isothiazole (B42339) ring is also expected within this range, potentially overlapping with the C=C stretching bands researchgate.net.

C-N Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ range orgchemboulder.com.

Interactive Data Table: Predicted IR and Raman Peaks for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretch3350 - 3310Weak-MediumWeak
Aromatic C-H Stretch> 3000MediumStrong
Aliphatic C-H Stretch2975 - 2850MediumMedium
C=C Aromatic Stretch1600 - 1450Medium-StrongStrong
C=N Stretch1640 - 1550MediumMedium
C-N Aromatic Stretch1335 - 1250StrongMedium
N-H Wag910 - 665Broad, StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

The primary chromophore in this compound is the benzisothiazole ring system. The presence of the methylamino group, an auxochrome, is expected to influence the absorption spectrum.

The benzisothiazole moiety contains a conjugated π-electron system, which gives rise to π → π* electronic transitions. These transitions are typically observed in the UV region. The nitrogen and sulfur atoms in the isothiazole ring possess non-bonding electrons (n-electrons), which can also participate in n → π* transitions.

The attachment of the electron-donating methylamino group at the 6-position is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the benzisothiazole core. This is due to the extension of the conjugated system through the interaction of the nitrogen lone pair with the aromatic π-system. Aromatic amines themselves typically show absorption bands that are shifted to longer wavelengths compared to benzene libretexts.org.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Chromophore
π → π~250-280Benzisothiazole ring
π → π (charge transfer)~300-350Benzisothiazole ring with amino auxochrome
n → π*> 350Isothiazole ring heteroatoms

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, we can predict its solid-state characteristics based on the structures of related benzothiazole (B30560) and aminobenzothiazole derivatives mdpi.comnih.govnih.gov.

The crystal packing of this compound will be governed by a variety of intermolecular interactions.

Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the nitrogen). This allows for the formation of intermolecular N-H···N hydrogen bonds, which could link molecules into chains or dimers. The nitrogen and sulfur atoms of the isothiazole ring could also act as hydrogen bond acceptors.

π-π Stacking: The planar benzisothiazole ring system is conducive to π-π stacking interactions. In the crystal lattice, molecules may arrange themselves in a parallel or offset fashion to maximize these favorable interactions between their aromatic rings.

The interplay of these interactions will determine the final crystal structure. It is common for related benzothiazole derivatives to form layered or herringbone packing motifs in the solid state nih.gov.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability.

Given the potential for different arrangements of hydrogen bonding and π-π stacking, it is plausible that this compound could exhibit polymorphism. The existence of multiple crystalline modifications has been observed for some 2-aminobenzothiazole (B30445) derivatives mdpi.com. The specific conditions of crystallization, such as the solvent used, temperature, and rate of cooling, would likely influence which polymorphic form is obtained. The characterization of potential polymorphs would require techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR, in addition to single-crystal X-ray diffraction.

Computational and Theoretical Investigations of N Methylbenzo D Isothiazol 6 Amine

Quantum Chemical Calculations

No published studies were found that performed Density Functional Theory (DFT) or Ab Initio calculations on N-Methylbenzo[d]isothiazol-6-amine to determine its molecular geometry, electronic structure, or to generate electron density and electrostatic potential maps.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Data not available in public literature.

Ab Initio Methods for High-Accuracy Property Prediction

Data not available in public literature.

Electron Density Distribution and Electrostatic Potential Maps

Data not available in public literature.

Molecular Docking and Dynamics Simulations

No in vitro-focused molecular docking or conformational analysis studies specifically for this compound have been published.

Ligand-Protein Interaction Predictions (In Vitro Research Focus)

Data not available in public literature.

Conformational Analysis of this compound

Data not available in public literature.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to simulate various types of spectra. These simulations are instrumental in understanding the molecule's electronic structure and vibrational modes, which are fundamental to its spectroscopic signatures.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical calculations can provide detailed predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are typically performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 3.05 30.2
C3 8.85 152.1
C4 7.80 126.5
C5 7.25 118.9
C7 7.95 124.3
C7a - 153.8
C6 - 145.0

IR Spectra: The vibrational frequencies and corresponding intensities are calculated to generate a theoretical IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations. Key vibrational modes for this compound would include N-H stretching, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the bicyclic system, and N-S bond vibrations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. The predicted spectrum for this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic system.

Validation with Experimental Data

A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental data. While specific experimental spectra for this compound are not widely published, the general procedure involves comparing the calculated spectra with those obtained from laboratory measurements. Often, a scaling factor is applied to the calculated vibrational frequencies to improve the correlation with experimental IR spectra. For NMR, a linear regression analysis between the experimental and computed chemical shifts can establish the accuracy of the theoretical model. Any discrepancies can point to specific environmental effects, such as solvent interactions, that are not fully captured by the gas-phase computational model.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the formation of molecules like this compound. By modeling the reaction pathways, it is possible to understand the step-by-step process of bond formation and breaking.

Transition State Characterization for Synthetic Reactions

The synthesis of the benzo[d]isothiazole core often involves the formation of a key N-S bond. nih.gov Computational methods can be used to locate and characterize the transition state (TS) for this crucial cyclization step. The TS is a high-energy, transient species that represents the energy barrier of the reaction. By analyzing the geometry and vibrational frequencies of the TS, chemists can gain a deeper understanding of the reaction mechanism. For instance, in a proposed synthesis from a 2-aminothiophenol (B119425) derivative, the intramolecular nucleophilic attack of the amino group on the sulfur atom would proceed through a specific transition state geometry that can be modeled computationally.

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the thermodynamics and kinetics of each step. For the synthesis of this compound, computational studies could compare different potential synthetic routes, for example, by evaluating the energy barriers associated with different catalysts or starting materials. nih.gov This allows for the rational design of more efficient synthetic protocols.

Structure-Activity Relationship (SAR) Studies via Computational Modeling (In Vitro Research Focus)

Computational modeling plays a significant role in modern drug discovery by enabling the study of structure-activity relationships (SAR). nih.gov For this compound, in vitro SAR studies would focus on how modifications to its chemical structure affect its biological activity against a specific target.

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound derivatives, a set of analogs would be synthesized and their biological activity determined through in vitro assays.

Table 2: Hypothetical In Vitro Activity Data for SAR Analysis (Note: This data is for illustrative purposes only.)

Compound In Vitro Activity (IC₅₀, µM)
This compound H CH₃ 1.2
Analog 1 Cl CH₃ 0.8
Analog 2 H C₂H₅ 1.5

Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic properties, steric factors, hydrophobicity), would be calculated for each analog. Statistical methods are then used to develop a model that predicts the activity based on these descriptors. This model can then be used to virtually screen new, unsynthesized compounds to prioritize those with the highest predicted activity, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of this compound analogues, a QSAR study would involve compiling a dataset of these compounds and their measured biological activities (e.g., inhibitory concentration IC50). Then, various molecular descriptors (physicochemical, electronic, topological, etc.) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

While a specific QSAR model for this compound is not found in the reviewed literature, studies on related benzothiazole (B30560) derivatives illustrate the approach. For instance, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors resulted in a statistically significant model with good predictive power. thaiscience.inforesearchgate.net Such a model can help in identifying the key structural features that are important for the desired biological activity.

Table 1: Illustrative Data for a Hypothetical QSAR Study on Benzo[d]isothiazole Analogues

CompoundScaffoldR1R2Biological Activity (pIC50)
Analogue 1Benzo[d]isothiazole-H-CH35.8
Analogue 2Benzo[d]isothiazole-Cl-CH36.5
Analogue 3Benzo[d]isothiazole-H-CH2CH36.1
Analogue 4Benzo[d]isothiazole-Cl-CH2CH36.8

This table is for illustrative purposes to show the type of data used in a QSAR study.

Pharmacophore Development for this compound Analogues

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling can be used to identify new compounds that are likely to be active at a particular target.

For this compound analogues, a pharmacophore model could be developed based on the structures of known active compounds. This model would highlight the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for activity. thaiscience.info

Studies on benzothiazole derivatives have successfully used this approach to develop pharmacophore models for p56lck inhibitors. thaiscience.inforesearchgate.net These models, often featuring hydrogen bond acceptors, a donor, a hydrophobic site, and aromatic rings, serve as a valuable tool for designing new potent inhibitors. thaiscience.inforesearchgate.net A similar approach for this compound would provide a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity.

Table 2: Potential Pharmacophoric Features in this compound Analogues

Pharmacophoric FeaturePotential Corresponding Group in this compound
Aromatic RingBenzo[d]isothiazole core
Hydrogen Bond AcceptorNitrogen atom in the isothiazole (B42339) ring
Hydrogen Bond DonorAmine group
Hydrophobic GroupMethyl group

This table illustrates the potential pharmacophoric features that could be identified in a modeling study.

Crystal Structure Prediction and Solid-State Modeling

Crystal structure prediction and solid-state modeling are computational methods used to predict the crystal structure of a compound and to understand its solid-state properties. This information is crucial for drug development, as the crystal form of a drug can affect its stability, solubility, and bioavailability.

While the crystal structure of this compound has not been reported in the searched literature, studies on related benzo[d]isothiazole and benzothiazole derivatives provide insight into their solid-state arrangements. mdpi.comupm.edu.myresearchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonds and π–π stacking, dictate the crystal packing. mdpi.comupm.edu.my For instance, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide was solved, providing detailed information on its bond lengths and angles. researchgate.net

Computational methods could be employed to predict the most likely crystal structures of this compound. These predictions would be based on minimizing the lattice energy. The resulting models would provide valuable information about the potential polymorphism of the compound, which is a critical consideration in pharmaceutical development.

Table 3: Crystallographic Data for an Exemplary Benzo[d]isothiazole Derivative

Parameter3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide researchgate.net
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.974(3)
b (Å)8.132(3)
c (Å)12.349(5)
α (°)86.123(4)
β (°)78.299(4)
γ (°)85.715(4)

This table presents crystallographic data for a related compound to illustrate the type of information obtained from such studies.

Reactivity and Mechanistic Studies of N Methylbenzo D Isothiazol 6 Amine

Electrophilic Aromatic Substitution Reactions

The benzo[d]isothiazole ring system is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, the presence of the activating N-methylamino group at the 6-position is expected to direct electrophiles to the ortho and para positions of the benzene (B151609) ring. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, facilitating electrophilic attack. The directing effect of the amino group would likely favor substitution at the 5- and 7-positions.

Position of SubstitutionPredicted Reactivity
5-positionFavorable
7-positionFavorable

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require carefully controlled conditions to avoid side reactions, including oxidation of the sulfur atom or reactions involving the amine functionality.

Nucleophilic Reactions Involving the Amine Functionality

The secondary amine group in N-Methylbenzo[d]isothiazol-6-amine is a key site for nucleophilic reactions. It is expected to undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acetylated or N-aroylated derivatives.

Kinetic studies on related aminobenzothiazoles have shown that the nucleophilicity of the amino group is influenced by the electronic properties of the heterocyclic ring. researchgate.netresearchgate.net The electron-withdrawing nature of the isothiazole (B42339) ring may slightly reduce the nucleophilicity of the 6-amino group compared to aniline, but it is still expected to be sufficiently reactive.

Cycloaddition Reactions and Pericyclic Processes

There is currently a lack of specific information in the scientific literature regarding the participation of this compound in cycloaddition and pericyclic reactions. The aromaticity of the benzo[d]isothiazole ring system suggests that it would not readily participate in cycloaddition reactions that would disrupt this stability. However, the potential for specific cycloadditions under thermal or photochemical conditions cannot be entirely ruled out without experimental investigation.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Aryl amines and their derivatives are important substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not prevalent, related aminobenzothiazole derivatives have been utilized in such transformations. For example, copper-catalyzed tandem reactions have been employed for the synthesis of 2-aminobenzothiazoles. capes.gov.br

It is plausible that this compound could participate in palladium-catalyzed reactions such as the Buchwald-Hartwig amination, Suzuki coupling, or Heck reaction, provided a suitable leaving group (e.g., a halogen) is present on the benzo[d]isothiazole core. These reactions would offer a versatile route to functionalize the molecule at various positions. The synthesis of related 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives has been achieved through such coupling methods. acs.org

Oxidation and Reduction Chemistry

The benzo[d]isothiazole ring system contains a sulfur atom that is susceptible to oxidation. Studies on benzo[d]isothiazol-3(2H)-ones have demonstrated that the sulfur can be selectively oxidized to the corresponding S-oxide or S,S-dioxide using oxidizing agents like Selectfluor. nih.govresearchgate.netdntb.gov.ua It is therefore anticipated that the sulfur atom in this compound could be oxidized under appropriate conditions, leading to the formation of the corresponding sulfoxide (B87167) or sulfone. The N-methylamino group may also be sensitive to oxidation, potentially leading to complex product mixtures if not controlled.

Reductive cleavage of the N-S bond in the isothiazole ring is a possible reaction under strong reducing conditions, although this would depend on the specific reagents and reaction conditions employed.

Reaction Kinetics and Thermodynamic Analysis

A detailed kinetic and thermodynamic analysis of this compound would require experimental measurements of reaction rates under various conditions and computational modeling to determine activation energies and reaction enthalpies.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for elucidating reaction mechanisms. For electrophilic aromatic substitution reactions on this compound, the formation of a Wheland intermediate (a resonance-stabilized carbocation) is expected. In nucleophilic reactions at the amine, tetrahedral intermediates are likely to be formed during acylation or related processes.

Mechanistic studies on related systems, such as the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, have revealed complex reaction pathways involving seleniranium intermediates. mdpi.com While not directly analogous, this highlights the potential for complex and interesting intermediates in the reactions of sulfur- and nitrogen-containing heterocycles. The study of nucleophilic aromatic substitution on a dinitroquinazoline system also provides insights into potential mechanistic pathways. rsc.org Advanced spectroscopic techniques (e.g., NMR, mass spectrometry) and computational chemistry would be invaluable tools for the detection and characterization of any transient intermediates in the reactions of this compound.

Role of Solvents and Additives on Reactivity

Currently, detailed and specific research findings on the role of solvents and additives in the reactivity of this compound are not available in the public domain. While general principles of chemical reactivity suggest that solvents and additives would play a significant role in reactions involving this compound, specific experimental data, mechanistic studies, and quantitative analyses pertaining to this compound have not been documented in the accessible scientific literature.

The reactivity of related heterocyclic amines is known to be influenced by the polarity, proticity, and coordinating ability of the solvent. For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reaction rates, whereas nonpolar solvents may be preferred for reactions involving neutral species. Similarly, additives such as acids, bases, or catalysts can dramatically alter reaction pathways and yields by participating directly in the reaction mechanism or by altering the chemical environment.

However, without specific studies on this compound, any discussion on the effects of solvents and additives would be purely speculative and not based on the rigorous, scientifically-backed data required for this article. Further empirical research is necessary to elucidate the specific ways in which solvents and additives modulate the reactivity of this particular compound.

Due to the absence of specific research data, no data tables can be generated at this time.

Synthesis and Investigation of N Methylbenzo D Isothiazol 6 Amine Derivatives and Analogues

Design Principles for Derivative Libraries

The rational design of derivative libraries is a cornerstone of modern medicinal chemistry. For N-Methylbenzo[d]isothiazol-6-amine, these principles have been applied to systematically probe the chemical space around the core scaffold to optimize its properties.

Bioisosteric Replacements

Bioisosteric replacement is a strategy used to modify a compound's properties by substituting one atom or group of atoms with another that has similar physical or chemical characteristics. In the investigation of benzo[d]isothiazole derivatives, this approach has been used to understand the importance of the heterocyclic ring system. For instance, the sulfur atom in the isothiazole (B42339) ring of a lead compound was replaced with an oxygen atom to form a benzo[d]isoxazole analog, or with a nitrogen atom to create indazole isomers. sci-hub.se In vitro studies revealed that while the benzo[d]isoxazole derivative showed some activity, it was less potent than the original benzo[d]isothiazole compound, and the indazole isomers were even less active. sci-hub.se This indicates that the sulfur atom is a key contributor to the compound's activity.

Structural Simplification and Complexification

To delineate the essential structural features required for activity, researchers have employed both structural simplification and complexification. Simplification involves stripping back the molecule to a minimal active core, while complexification involves adding or modifying functional groups to enhance desired properties. The synthesis of a variety of derivatives with different substituents on the exocyclic nitrogen and the aromatic ring is an example of complexification aimed at improving potency and selectivity.

Parallel and Combinatorial Synthesis Strategies

The efficient creation of a library of related compounds for screening is often achieved through parallel or combinatorial synthesis. In the context of this compound derivatives, a focused library approach has been evident. This involves the synthesis of a common chemical intermediate that can then be subjected to a variety of chemical reactions in the final steps to generate a series of analogs. This methodical approach allows for the systematic exploration of how different functional groups at specific positions on the molecule affect its activity.

Structure-Activity Relationship (SAR) Studies of Derivatives (In Vitro Research Focus)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have been conducted primarily through in vitro assays.

Positional Scanning and Substituent Effects

Systematic modifications at various positions of the this compound scaffold have revealed critical insights. The nature of the substituent on the exocyclic amine, for example, has a significant impact on the compound's potency.

The following interactive table presents the in vitro potency, expressed as pEC50, for a selection of this compound derivatives. A higher pEC50 value indicates greater potency.

Compound IDR GrouppEC50 (± SEM)
2 H6.48 ± 0.16
3 Me6.80 ± 0.36
4 Et6.33 ± 0.09
5 i-Pr5.29 ± 0.09
6 cyclopropylmethyl6.80 ± 0.20
7 cyclohexylmethyl<4.5
8 benzyl<4.5
9 acetyl<4.5
Data sourced from a study on benzo[d]isothiazole derivatives as TRPM5 agonists. sci-hub.se

The data indicates that small alkyl groups, such as methyl and cyclopropylmethyl, at the R position are favorable for activity. In contrast, bulkier groups like cyclohexylmethyl and benzyl, or the introduction of an acetyl group, lead to a dramatic decrease in potency. sci-hub.se

Investigation of Stereoisomers and Enantiomeric Purity

The core structure of this compound is achiral. However, the synthesis of derivatives or analogues can introduce one or more stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers). The investigation of these stereoisomers and the determination of enantiomeric purity are critical in chemical research, as different stereoisomers can exhibit distinct pharmacological and physicochemical properties.

The primary methods for the separation and analysis of stereoisomers of benzo[d]isothiazole derivatives would involve chromatographic and spectroscopic techniques.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phase (CSP) Type Separation Principle Potential Application for Benzo[d]isothiazole Derivatives
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena.Broad applicability for a wide range of chiral compounds, including those with aromatic and heteroaromatic systems.
Pirkle-type (brush-type)π-π interactions, hydrogen bonding, and dipole-dipole interactions between the chiral analyte and the CSP.Effective for compounds containing π-acidic or π-basic aromatic rings and hydrogen bond donor/acceptor groups.
Macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin)Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.Useful for the separation of a diverse range of chiral molecules, particularly those with amine and amide functionalities.

Spectroscopic Methods:

Spectroscopic techniques are employed to characterize the separated stereoisomers and can also be used to determine enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making it a powerful tool for confirming the absolute configuration of a chiral molecule when compared to a known standard or computational predictions.

The determination of enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Development of Prodrug Strategies for Enhanced Research Applications (Non-Clinical)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo or under specific experimental conditions. For research purposes, prodrug strategies can be employed to overcome challenges such as poor solubility, chemical instability, or to facilitate targeted delivery in in vitro or in vivo models. nih.gov The N-methylamino group of this compound is a prime target for chemical modification to create prodrugs.

The primary goal for developing prodrugs of this compound for non-clinical research would be to enhance its utility in experimental settings. For instance, improving aqueous solubility is a common objective to facilitate the preparation of stock solutions for in vitro assays.

Hypothetical Prodrug Strategies for this compound:

Prodrug Linkage Promoiety Activation Mechanism Intended Research Application Enhancement
AmideAmino acid (e.g., glycine, alanine)Enzymatic cleavage by peptidasesImproved aqueous solubility for in vitro bioassays.
CarbamatePolyethylene glycol (PEG)Chemical or enzymatic hydrolysisEnhanced solubility and stability in aqueous buffers.
Phosphate EsterPhosphate groupEnzymatic cleavage by phosphatasesSignificantly increased water solubility for high-concentration stock solutions.

These prodrugs would be designed to be stable in storage and in assay buffers, with the parent compound being released under specific, controlled conditions, such as the presence of certain enzymes in a cell lysate or a specific pH change. The design and synthesis of such prodrugs would require careful consideration of the lability of the promoiety to ensure the timely release of the active this compound in the experimental system.

Exploration of Potential Research Applications of N Methylbenzo D Isothiazol 6 Amine

Applications in Chemical Biology Research (Excluding Clinical Studies)

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The potential utility of N-Methylbenzo[d]isothiazol-6-amine in this domain is an area of nascent interest.

Probe Development for Biochemical Pathways

As of the current body of scientific literature, there are no specific published studies detailing the development or use of this compound as a probe for biochemical pathways.

Modulation of Enzyme Activity (In Vitro)

There is currently no available research data on the specific in vitro modulatory effects of this compound on enzyme activity.

Interaction with Cellular Components (In Vitro Models)

While direct research on this compound is limited, studies on its derivatives provide insight into potential cellular interactions. Research into a series of benzo[d]isothiazole derivatives has identified them as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). sci-hub.se TRPM5 is a monovalent cation channel activated by increases in intracellular calcium and is expressed in various tissues, including the gastrointestinal system. sci-hub.se

In a high-throughput screening effort, derivatives of this compound were synthesized and evaluated for their ability to activate the TRPM5 channel in vitro. sci-hub.se Specifically, a compound identified as N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylbenzo[d]isothiazol-6-amine emerged from these studies. sci-hub.se The research demonstrated that modifications to the core this compound structure could yield compounds with significant activity at this ion channel. The potency of these derivatives was quantified, with some showing nanomolar activity. sci-hub.se

The table below summarizes the in vitro activity of a selected benzo[d]isothiazole derivative from the aforementioned study.

Compound NameTargetAssay TypepEC50
A benzo[d]isothiazole derivativehTRPM5QPatch5.22
A benzo[d]isothiazole derivativehTRPM5SyncroPatch5.33

These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of chemical tools to study the function and physiological roles of TRPM5 and related ion channels in in vitro settings.

Contributions to Materials Science

The unique structural and electronic properties of heterocyclic compounds often make them attractive candidates for applications in materials science.

Polymer Synthesis and Modification

Currently, there is no published research specifically describing the use of this compound in the synthesis or modification of polymers.

Organic Electronic Materials Research

There are no specific studies available that investigate the application of this compound in the field of organic electronic materials.

Applications in Analytical Chemistry

The benzisothiazole and structurally similar benzothiazole (B30560) scaffolds are known to be part of molecules exhibiting interesting photophysical properties, which can be harnessed for applications in analytical chemistry.

The development of novel analytical reagents is crucial for the sensitive and selective detection of various chemical and biological analytes. Benzothiazole derivatives have been successfully utilized as "light-up" fluorescent probes. researchgate.net These probes can exhibit significant changes in their fluorescence upon binding to specific targets, such as DNA structures. researchgate.net The core structure of this compound could potentially be modified to create new reagents with tailored specificities. For instance, the amine group could serve as a reactive handle for the attachment of recognition moieties or for modulating the electronic properties of the aromatic system to fine-tune its spectral characteristics.

Fluorescent probes based on the benzothiazole framework have been designed for the detection of biologically important species like biothiols and hydrazine. nih.govnih.gov These sensors often operate on principles such as photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence emission of the probe. nih.gov A green-emitting fluorescent probe for biothiols, for example, demonstrated a remarkable 148-fold increase in fluorescence upon reaction with the analyte. nih.govmdpi.com Given the structural similarities, it is plausible that derivatives of this compound could be developed into fluorescent sensors for a variety of analytes. The inherent fluorescence of the benzisothiazole ring system, combined with the electronic influence of the methylamino group, could provide a strong foundation for the design of new chemosensors. Theoretical studies on benzothiazole-based probes have also been conducted to understand the excited-state intramolecular proton transfer (ESIPT) behavior, which can aid in the rational design of more sensitive and selective fluorescent probes. nih.gov

Role as a Synthetic Intermediate for Other Advanced Chemical Structures

The benzisothiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are often used as starting materials or intermediates in the synthesis of more complex, biologically active molecules. nih.gov A scalable, metal-free protocol for the synthesis of N-alkylbenzo[d]thiazol-2-amine derivatives has been developed, highlighting the accessibility of such compounds for further chemical transformations. nih.gov this compound, with its reactive amine functionality and the versatile benzisothiazole core, can be considered a valuable building block for the construction of a diverse range of advanced chemical structures. The amine group can be readily acylated, alkylated, or used in coupling reactions to introduce new functional groups and build more elaborate molecular architectures. These new structures could then be screened for a wide array of biological activities.

Agrochemical Research Applications (e.g., Fungicide/Pesticide Lead Compound Research)

A significant area of research for benzisothiazole and benzothiazole derivatives is in the field of agrochemicals, particularly as fungicides. The benzothiazole scaffold has been identified as a promising framework for the development of new antifungal agents. nih.gov

Numerous studies have reported the synthesis and evaluation of benzisothiazole and benzothiazole derivatives for their fungicidal activity against various plant pathogens. nih.govresearchgate.netnih.gov For example, a series of compounds with both benzothiazole and amide-imidazole scaffolds showed excellent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antifungal potency of these compounds. nih.govnih.gov These studies provide valuable insights into how modifications to the core structure, such as the introduction of different substituents, can influence the biological activity.

Given that the benzisothiazole moiety is a key component in some antifungal compounds, this compound could serve as a valuable lead compound in the discovery of new fungicides. Researchers could systematically modify its structure, for instance by introducing different alkyl or aryl groups on the amine or at other positions of the aromatic ring, to explore the SAR and develop more potent and selective fungicidal agents. The existing body of research on related compounds provides a strong rationale for investigating this compound and its derivatives in agrochemical research.

Advanced Analytical Methodologies for N Methylbenzo D Isothiazol 6 Amine Characterization and Quantification

Chromatographic Techniques

Chromatography remains the cornerstone for the separation and analysis of organic compounds like N-Methylbenzo[d]isothiazol-6-amine. Its versatility allows for a wide range of applications, from purification to trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds such as this compound. Reversed-phase HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development would involve the systematic optimization of several parameters to achieve adequate separation and detection. A C18 or C8 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention of aromatic compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thermofisher.comtandfonline.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. tandfonline.com

Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used, potentially after derivatization with a fluorescent tag. nih.gov

Validation of the developed HPLC method would be crucial to ensure its reliability, and would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Amines

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.orgwikipedia.org Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the amine into a more volatile and less polar derivative. thermofisher.comgdut.edu.cn Reagents such as benzenesulfonyl chloride or ethyl chloroformate can be used for this purpose. gdut.edu.cnnih.gov

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (HP-5MS or equivalent). gdut.edu.cn The oven temperature is programmed to ramp up during the analysis to facilitate the separation of compounds with different boiling points. gdut.edu.cn Helium is commonly used as the carrier gas. libretexts.orggdut.edu.cn Detection is most often achieved with a Flame Ionization Detector (FID) for general-purpose analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.

Chiral Chromatography for Enantiomeric Separation

As this compound may possess a chiral center, the separation of its enantiomers could be of significant interest. Chiral chromatography is the most effective method for this purpose. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP).

In chiral HPLC, CSPs based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), cyclodextrins, or proteins are commonly used. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Alternatively, indirect chiral separation can be performed by derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. wvu.edu

For chiral GC, a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, is employed. nih.gov Similar to HPLC, the differential interaction between the enantiomers and the CSP allows for their separation.

Electrophoretic Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged or polar compounds. For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. In CZE, separation is based on the differential migration of analytes in an electric field due to their charge-to-size ratio.

To enhance selectivity and enable the separation of neutral or closely related compounds, Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.govnih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Separation is then based on the partitioning of the analyte between the aqueous buffer and the micelles.

For chiral separations, cyclodextrins can be added to the background electrolyte as chiral selectors in a technique known as chiral CE. wvu.eduresearchgate.net The formation of inclusion complexes with different stabilities between the enantiomers and the cyclodextrin allows for their separation. researchgate.net Detection in CE is typically performed using a UV-Vis detector integrated into the capillary.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity, making it the gold standard for the analysis of trace compounds in complex matrices.

LC-MS is particularly powerful for the analysis of this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). tandfonline.comlcms.cz Electrospray Ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+.

GC-MS is also a highly effective technique, especially when dealing with volatile derivatives of the analyte. gdut.edu.cnnih.gov After separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic mass spectrum that can be used as a "fingerprint" for compound identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For unambiguous structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. tandfonline.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these product ions are then analyzed in a second mass analyzer. nih.gov This process provides a high degree of structural information and can be used to differentiate the target analyte from isobaric interferences. The development of Multiple Reaction Monitoring (MRM) methods in LC-MS/MS allows for highly selective and sensitive quantification of the target compound in complex samples. nih.gov

Microscopic Techniques for Solid-State Analysis (e.g., SEM, TEM)

Microscopic techniques are indispensable for visualizing the solid-state morphology and microstructure of crystalline and amorphous materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images that reveal details about particle size, shape, and surface topography. While specific SEM and TEM studies on this compound are not widely available in public literature, the application of these techniques can be inferred from the analysis of related heterocyclic compounds.

Transmission Electron Microscopy (TEM) , on the other hand, provides even higher resolution images by passing a beam of electrons through an ultrathin slice of the sample. TEM would be invaluable for investigating the internal structure of this compound crystals, including the identification of any lattice defects, dislocations, or stacking faults. Furthermore, TEM can be used to determine the crystalline phase and orientation through electron diffraction patterns.

The morphological characteristics of related benzothiazole (B30560) derivatives have been investigated using such techniques, revealing diverse crystalline forms. For instance, studies on Cu-modified Fe foam electrodes have utilized SEM to confirm their morphology researchgate.net. It is anticipated that similar analyses of this compound would provide crucial insights into its solid-state properties.

Table 1: Hypothetical Morphological Analysis of this compound using Microscopic Techniques

TechniqueParameter MeasuredExpected Information for this compound
SEM Particle Size and ShapeDetermination of crystal habit (e.g., prismatic, acicular) and size distribution.
Surface TopographyVisualization of surface features, roughness, and presence of agglomerates.
TEM Internal MicrostructureObservation of crystal lattice, defects, and grain boundaries.
CrystallinityConfirmation of crystalline or amorphous nature through electron diffraction.

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of a compound by measuring its physical and chemical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal methods used for the characterization of pharmaceutical and chemical compounds.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram would provide vital information about its melting point, heat of fusion, and any solid-state transitions (polymorphism). The presence of a sharp endothermic peak would indicate the melting of a crystalline form, while broader transitions might suggest the presence of amorphous content or the occurrence of a glass transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve for this compound would reveal its thermal stability and decomposition profile. Any weight loss observed at lower temperatures could indicate the presence of residual solvents or moisture, while significant weight loss at higher temperatures would correspond to the thermal decomposition of the compound. The onset temperature of decomposition is a critical parameter for determining the thermal stability of the molecule.

Table 2: Illustrative Thermal Analysis Data for Thiazole (B1198619) Derivatives

Compound TypeTechniqueKey FindingsReference
Coumarin-Thiazole DerivativesTGAThermal decomposition temperatures (5% weight loss) in the range of 220-364°C. researchgate.net
Thiazole-based PolyimidesDSCGlass transition temperatures (Tg) in the range of 194-244°C. researchgate.net

Based on this analogous data, a hypothetical thermal analysis of this compound would be expected to provide precise values for its melting point and decomposition temperature, which are crucial for its handling, storage, and formulation development.

Future Directions and Emerging Research Avenues for N Methylbenzo D Isothiazol 6 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the landscape of medicinal chemistry and materials science. nih.gov These computational tools offer the potential to accelerate the design and optimization of novel compounds by predicting their properties and biological activities.

For N-Methylbenzo[d]isothiazol-6-amine, AI and ML can be leveraged to design analogs with enhanced or entirely new functionalities. Generative models, such as DeepBioisostere, can propose bioisosteric replacements for the N-methyl or amine functionalities, or even for the benzisothiazole core itself, to fine-tune properties like solubility, binding affinity, or metabolic stability. arxiv.orgarxiv.orgresearchgate.net This approach allows for the intelligent exploration of chemical space around the core structure.

Furthermore, active learning workflows that combine quantitative structure-activity relationship (3D-QSAR) models with free energy perturbation (FEP) calculations can prioritize the synthesis of the most promising derivatives. chemrxiv.org This would involve generating a virtual library of this compound analogs and using ML models to predict their properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

Sustainable Synthesis and Biocatalytic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. The future synthesis of this compound and its derivatives will likely move away from traditional, often harsh, reaction conditions towards greener alternatives.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. Enzymes such as transaminases could be explored for the selective amination of a suitable benzisothiazole precursor. researchgate.net Lipases have also been shown to catalyze Mannich-type reactions for the synthesis of heterocyclic compounds, a strategy that could potentially be adapted for the synthesis of this compound derivatives. nih.gov The use of enzymes often allows for reactions to be performed in aqueous media under mild conditions, reducing the need for organic solvents and high temperatures.

In addition to biocatalysis, the principles of green chemistry can be applied to more traditional synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that can be recycled and reused. mdpi.comrsc.org

Exploration of Novel Reactivity Patterns

A deeper understanding of the inherent reactivity of this compound will be crucial for its derivatization and the development of new applications. The benzisothiazole ring system and the N-methylamino substituent offer multiple sites for chemical modification.

Future research could focus on the C-H functionalization of the benzisothiazole core, a strategy that allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. nih.gov This could lead to the synthesis of novel derivatives with altered electronic properties or biological activities.

The "tert-amino effect," a cyclization reaction involving ortho-substituted N,N-dialkylanilines, could also be explored. beilstein-journals.org While this compound itself is not a classic substrate for this reaction, the principles could inspire the design of related compounds with unique reactivity. Additionally, the N-methylamino group could undergo rearrangements or participate in novel cyclization reactions, leading to the formation of more complex heterocyclic systems. acs.org

Interdisciplinary Research with this compound

The potential applications of this compound are not limited to a single field. Interdisciplinary research will be key to unlocking its full potential.

In medicinal chemistry, the benzisothiazole scaffold is present in a number of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govbenthamscience.comnih.govnih.gov Future research could involve screening this compound and its derivatives for activity against a variety of biological targets.

In materials science, benzothiazole (B30560) derivatives have been investigated for their fluorescent properties. mdpi.com The unique electronic structure of this compound could be exploited to develop new fluorescent probes for biological imaging or sensors for the detection of specific analytes.

Collaboration between synthetic chemists, biologists, and materials scientists will be essential to fully explore these and other interdisciplinary research avenues.

Methodological Advancements in Characterization and Analysis

As with any novel compound, robust analytical methods are required for its characterization and the analysis of its purity. The development of advanced analytical techniques will be crucial for the successful investigation of this compound.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures. chemijournal.comchromatographytoday.comactascientific.comijnrd.orgnih.gov Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) will be essential for the identification and quantification of this compound, as well as for the profiling of any impurities. biomedres.usnih.govresearchgate.net

For a more detailed structural elucidation, liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) can provide invaluable information. chemijournal.com These advanced techniques will be critical for ensuring the quality and purity of synthesized compounds and for studying their metabolic fate in biological systems. Furthermore, the development of validated analytical methods will be a prerequisite for any potential future applications of this compound. nih.govnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-Methylbenzo[d]isothiazol-6-amine?

The synthesis typically involves cyclization of substituted aniline precursors with thiocyanates or via alkylation of benzothiazole intermediates. For example, hydrazine hydrate in ethylene glycol under reflux can introduce hydrazinyl groups to the benzothiazole core, followed by methylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃ . Reaction optimization often requires monitoring via TLC and purification by column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and methyl group integration (e.g., δ ~2.5 ppm for -CH₃ in DMSO-d₆) .
  • Mass Spectrometry (ESI-MS) : For molecular ion verification and fragmentation patterns .
  • TLC : To monitor reaction progress and purity using solvent systems like EtOAc/hexane (50:50) .

Q. How can researchers assess the purity of this compound derivatives?

Purity is validated via HPLC with UV detection (λ = 254 nm) and melting point analysis. Recrystallization from ethanol or chloroform is standard for removing unreacted starting materials .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound derivatives?

Yields are highly dependent on solvent polarity, temperature, and catalyst choice. For instance:

  • Solvent : DMF enhances nucleophilicity in alkylation steps compared to DMSO due to its lower viscosity .
  • Catalysts : Microwave-assisted synthesis reduces reaction times (e.g., from 10 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating . Contradictory data may arise when scaling reactions; reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in antimicrobial or anticancer activity often stem from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance activity against Gram-negative bacteria but reduce solubility .
  • Methoxy groups : Improve CNS permeability but may lower metabolic stability. Systematic SAR studies using isosteric replacements and logP calculations can clarify these trends .

Q. How can computational methods predict the binding affinity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., EGFR or β-lactamase) identifies key interactions:

  • Hydrogen bonding : Between the amine group and catalytic residues.
  • π-π stacking : Between the benzothiazole ring and hydrophobic pockets. MD simulations (100 ns) validate stability, while MM-PBSA calculations quantify binding free energies .

Q. What are the challenges in optimizing this compound for in vivo studies?

Key hurdles include:

  • Bioavailability : Low aqueous solubility requires formulation with cyclodextrins or PEGylation.
  • Toxicity : Metabolite profiling (via LC-MS) identifies hepatotoxic intermediates, guiding structural modifications .
  • Blood-brain barrier penetration : LogD values >2.5 correlate with improved CNS uptake but may increase off-target effects .

Methodological Insights Table

Focus Area Recommended Techniques Key References
Synthesis OptimizationMicrowave-assisted reactions, solvent screening (DMF vs. DMSO)
SAR AnalysisIsosteric replacement, QSAR modeling (Molinspiration, SwissADME)
Biological EvaluationMIC assays (Gram+/Gram- strains), MTT cytotoxicity (IC₅₀), kinase inhibition profiling
Computational StudiesMolecular docking (AutoDock), MD simulations (GROMACS), binding free energy calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.